
4-methyl-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to a class of molecules that exhibit a wide range of biological activities, making it a focal point for scientific research. Its complex structure, comprising multiple heterocyclic rings, suggests potential applications in various fields, including medicinal chemistry and material science. Research on this compound and its derivatives mainly focuses on understanding its synthesis, molecular structure, reactivity, and intrinsic chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that result in the formation of complex structures with high precision. For instance, derivatives of pyrimidine and thiazole compounds have been synthesized through reactions involving key intermediates like enaminones and malononitrile, showcasing the compound's synthetic accessibility and the potential for structural modifications to explore its reactivity and interactions (Al-Omran & El-Khair, 2005).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals insights into their conformational dynamics and the impact on their binding interactions. For example, the molecular interaction studies of cannabinoid receptor antagonists highlight the importance of conformational analysis in understanding how structural elements contribute to binding affinity and activity (J. Shim et al., 2002).
科学的研究の応用
Synthesis and Biological Activity
The compound , due to its complex structure, shares similarities with various heterocyclic compounds that have been synthesized and evaluated for their potential in medical science. For instance, the synthesis of novel compounds derived from benzodifuranyl and khellinone, which exhibit significant anti-inflammatory and analgesic activities, indicates the potential of structurally complex molecules in drug development. These compounds have been found to inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2) and display analgesic and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).
Anticancer and Anti-Inflammatory Agents
Similarly, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds showcase the ability of complex heterocyclic molecules to interact with biological targets, potentially leading to new therapeutic agents (Rahmouni et al., 2016).
Antimicrobial and Antituberculosis Applications
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, demonstrating activity against Mycobacterium tuberculosis, showcasing the potential of such compounds in addressing infectious diseases (Jeankumar et al., 2013). This indicates the broader applicability of complex molecules like the one in combating microbial infections.
Fluorescent pH Sensors
In a different application, derivatives of 4-piperidine-naphthalimide, which may share structural features with the compound , have been synthesized and their fluorescence properties examined. These compounds exhibit potential as fluorescent pH sensors, demonstrating the versatility of such complex molecules in analytical chemistry (Cui et al., 2004).
Hypoglycemic Agents
Moreover, N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been explored for their dual-action hypoglycemic effects, indicating the potential of structurally complex compounds in metabolic disorder management (Song et al., 2011).
特性
IUPAC Name |
4-methyl-N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-12-11-15(26)23-18(20-12)24-9-5-14(6-10-24)22-17(27)16-13(2)21-19(28-16)25-7-3-4-8-25/h3-4,7-8,11,14H,5-6,9-10H2,1-2H3,(H,22,27)(H,20,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNQHPFTGVUJHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=C(N=C(S3)N4C=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

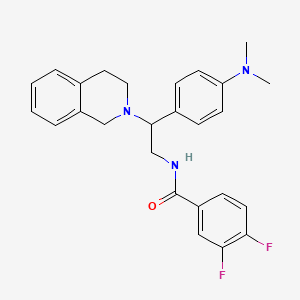
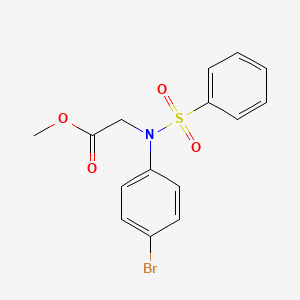
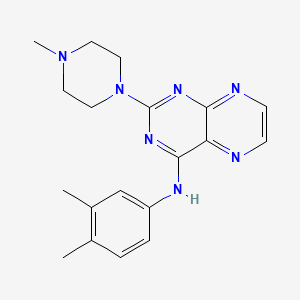
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2498662.png)

![3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2498665.png)
![1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione](/img/structure/B2498667.png)
![4-[(carbamoylamino)methyl]-N-[(3-chlorophenyl)(cyano)methyl]benzamide](/img/structure/B2498670.png)
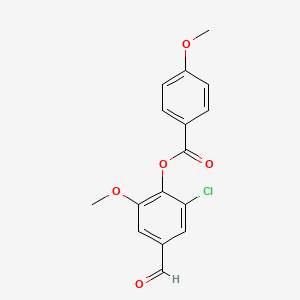
![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)
![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)

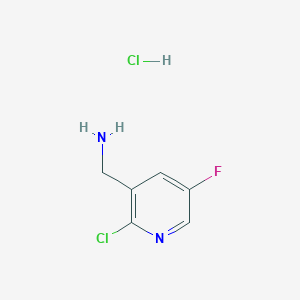
![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)